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WD repeat domain 5 (WDR5) is a highly conserved nuclear scaffolding protein that is a core

component of numerous multiprotein complexes essential for chromatin regulation.[1][2] A

member of the WD40-repeat protein family, WDR5 does not possess intrinsic enzymatic activity

but is crucial for the assembly and function of epigenetic 'writer' complexes.[3] Its most

prominent role is scaffolding for the Mixed-Lineage Leukemia (MLL)/SET1 family of histone

methyltransferases, which catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark

associated with active gene transcription.[4][5]

WDR5 features two key protein-protein interaction surfaces on opposite sides of its toroidal

structure:

The WIN (WDR5 Interaction) site: This central arginine-binding pocket is responsible for

recruiting WDR5 to chromatin by interacting with proteins like MLL1.[6][7] Most drug

discovery efforts have focused on developing inhibitors for the WIN site.[6][7][8]

The WBM (WDR5 Binding Motif) site: This site is utilized for interaction with other binding

partners, most notably the MYC family of oncoprotein transcription factors.[6][9]

The multifaceted role of WDR5 in sustaining oncogenesis, particularly through its interactions

with MLL and MYC, has established it as an attractive therapeutic target for various human

cancers, including leukemias and solid tumors.[2][8]

Targeting the WDR5-MYC Interaction
The MYC oncoprotein is a critical driver of cell proliferation and is frequently dysregulated in

cancer. The recruitment of MYC to its target genes on chromatin is facilitated by its direct
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interaction with WDR5.[6][9] This discovery highlighted that inhibiting the WDR5-MYC protein-

protein interaction is a viable alternative therapeutic strategy for targeting MYC-driven

malignancies.[6] The interaction occurs specifically at the WBM pocket on the WDR5 protein.[6]

[7]

Discovery of WM-586: A Covalent WBM Site Inhibitor
The discovery of potent and specific inhibitors for the WBM site began with a high-throughput

screening campaign to identify molecules that could disrupt the WDR5-MYC interaction. This

effort led to the identification of an initial hit compound, WM-662.[10]

Through a subsequent process of structure-based design and chemical optimization of the

WM-662 scaffold, researchers developed WM-586, the first-in-class covalent inhibitor for the

WDR5 WBM site.[10][11] WM-586 specifically and covalently binds within the WBM pocket,

leading to an efficient and durable disruption of the WDR5-MYC interaction.[11][12][13] The

active enantiomer is (R)-WM-586.[14][15]

Quantitative Data
The following table summarizes the key inhibitory activity data for WM-586.

Compound
Target
Interaction

Assay Type IC50 (nM)
Selectivity
Note

WM-586 WDR5-MYC HTRF Assay 101

Does not affect

the WDR5-

RBBP5 (WIN

site) interaction.

[11]

Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization

of WM-586 are outlined below.
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Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for WDR5-MYC Interaction
This biochemical assay is used to quantify the disruption of the WDR5-MYC protein-protein

interaction by an inhibitor.

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor

fluorophore (Europium cryptate or Terbium) and an acceptor fluorophore (like d2 or XL665).

When tagged WDR5 and MYC proteins interact, the donor and acceptor are brought into close

proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a

decrease in the FRET signal.

Methodology:

Protein Preparation: Recombinant human WDR5 protein is expressed with an N-terminal tag

(e.g., 6xHis) and biotinylated. Recombinant MYC peptide (containing the WDR5-binding

domain) is synthesized with a different tag (e.g., GST or FLAG).

Reagent Preparation:

WDR5-Donor Complex: Biotinylated WDR5 is pre-incubated with Streptavidin-Europium

Cryptate (donor).

MYC-Acceptor Complex: Tagged MYC peptide is pre-incubated with an anti-tag antibody

labeled with the d2 fluorophore (acceptor).

Inhibitor Dilution: The test compound (e.g., WM-586) is serially diluted in an appropriate

assay buffer (e.g., PBS with 0.1% BSA and 0.5 M KF).

Assay Procedure:

The test compound dilutions are added to the wells of a low-volume 384-well plate.

The WDR5-Donor complex is added to all wells.

The MYC-Acceptor complex is added to initiate the binding reaction.
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The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow

the binding to reach equilibrium.

Data Acquisition: The plate is read on an HTRF-compatible plate reader. The fluorescence

emission is measured at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is

calculated. The percentage of inhibition is determined relative to DMSO (vehicle) controls.

The IC50 value is calculated by fitting the concentration-response data to a four-parameter

logistic equation using graphing software.

Intact Protein Mass Spectrometry for Covalent Binding
Confirmation
This biophysical assay is used to confirm that an inhibitor binds covalently to its target protein.

Principle: A covalent inhibitor will form a permanent bond with the target protein, resulting in a

mass increase of the protein that is equal to the molecular weight of the inhibitor. This mass

shift can be precisely measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

Incubation: Recombinant WDR5 protein (at a concentration of ~5-10 µM) is incubated with a

molar excess (e.g., 5-10 fold) of WM-586 in a suitable buffer (e.g., Ammonium Bicarbonate

or HEPES) at room temperature or 37°C for several hours. A control sample with WDR5 and

DMSO is run in parallel.

Sample Cleanup: The reaction mixture is desalted to remove unbound inhibitor and non-

volatile salts using a C4 ZipTip or a similar reverse-phase chromatography method.

LC-MS Analysis: The desalted protein sample is injected into a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Data Deconvolution: The resulting mass spectrum, which contains a series of multiply

charged ions, is deconvoluted using specialized software (e.g., MaxEnt1) to determine the

exact molecular weight of the intact protein.
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Analysis: The measured mass of the WM-586-treated WDR5 is compared to the mass of the

DMSO-treated WDR5. A mass increase corresponding to the molecular weight of WM-586

confirms the formation of a covalent adduct.
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Caption: Workflow for the discovery of the covalent inhibitor (R)-WM-586.
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Caption: WM-586 covalently binds WDR5 to disrupt MYC interaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://academic.oup.com/nar/article/48/6/2924/5717749
https://pmc.ncbi.nlm.nih.gov/articles/PMC12530494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12530494/
https://www.ncbi.nlm.nih.gov/gene/11091
https://www.researchgate.net/publication/366842889_Discovery_of_Potent_Small-Molecule_Inhibitors_of_WDR5-MYC_Interaction
https://pubmed.ncbi.nlm.nih.gov/36594833/
https://pubmed.ncbi.nlm.nih.gov/36594833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427524/
https://www.researchgate.net/figure/Chemical-structure-and-inhibitory-efficiency-of-WM-662-and-the-structure-of-WM-586-as_fig3_372787310
https://www.medchemexpress.com/wm-586.html
https://www.medkoo.com/products/53300
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779565/
https://www.medchemexpress.com/r-wm-586.html?locale=es-ES
https://www.medchemexpress.com/r-wm-586.html?locale=de-DE
https://www.benchchem.com/product/b15587834#r-wm-586-wdr5-inhibitor-discovery
https://www.benchchem.com/product/b15587834#r-wm-586-wdr5-inhibitor-discovery
https://www.benchchem.com/product/b15587834#r-wm-586-wdr5-inhibitor-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15587834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

